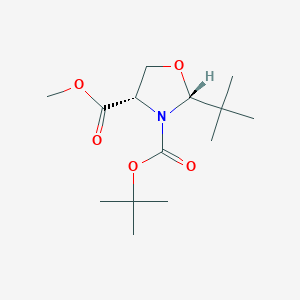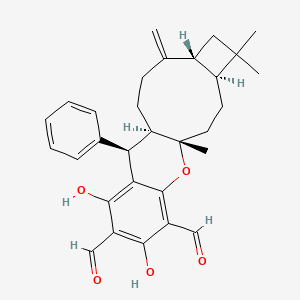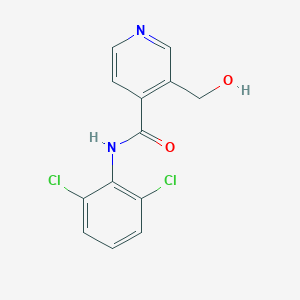
(2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate
描述
(2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate is a chiral oxazolidine derivative. This compound is notable for its stereochemistry, which is crucial in various chemical reactions and applications. The presence of tert-butyl groups and the oxazolidine ring structure contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of Tert-Butyl Groups: Tert-butyl groups can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
(2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl groups or the oxazolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkoxides, amines, or halides.
Major Products
Oxazolidinone Derivatives: Formed through oxidation.
Amino Alcohols: Resulting from reduction reactions.
Substituted Oxazolidines: Produced via nucleophilic substitution.
科学研究应用
Chemistry
Chiral Catalysts: Used in asymmetric synthesis to produce enantiomerically pure compounds.
Ligands: Employed in coordination chemistry for the formation of metal complexes.
Biology
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to their unique structure.
Biomolecular Probes: Utilized in studying biological pathways and interactions.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Diagnostic Agents: Used in the development of diagnostic tools and assays.
Industry
Polymer Additives: Incorporated into polymers to enhance their properties.
Agricultural Chemicals: Potential use in the formulation of agrochemicals.
作用机制
The mechanism of action of (2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific active sites, thereby modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
(2R,4S)-3-Benzyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate: Similar structure but with a benzyl group instead of a tert-butyl group.
(2R,4S)-3-Phenyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate: Contains a phenyl group in place of the tert-butyl group.
Uniqueness
Steric Hindrance: The presence of tert-butyl groups provides significant steric hindrance, affecting the compound’s reactivity and selectivity.
Chirality: The specific stereochemistry of (2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate makes it unique in its interactions with chiral environments.
属性
IUPAC Name |
3-O-tert-butyl 4-O-methyl (2R,4S)-2-tert-butyl-1,3-oxazolidine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)11-15(12(17)20-14(4,5)6)9(8-19-11)10(16)18-7/h9,11H,8H2,1-7H3/t9-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAZHWGEIRAXKK-GXSJLCMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1N([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the diastereoselective methylation of (2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate?
A1: The study demonstrated the highly diastereoselective methylation of both (2S,4S)- and (2R,4S)-3-tert-butyl 4-methyl 2-tert- butyloxazolidine-3,4-dicarboxylate. This high diastereoselectivity is crucial in organic synthesis as it allows for the controlled formation of a specific stereoisomer, which is often essential for desired biological activity or other applications.
Q2: How was the structure of the methylated product of this compound confirmed in the study?
A2: The relative and absolute configuration of the methylated products was determined using Nuclear Overhauser Effect Spectroscopy (NOESY) []. This technique provides valuable information about the spatial proximity of atoms within a molecule, helping to elucidate the three-dimensional structure. Furthermore, the assignment was confirmed by obtaining a crystal structure of the (2S,4S)- isomer [], providing definitive evidence for the stereochemistry of the reaction product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![sodium;carbamothioyl-[(E)-(5-hydroxypyridin-2-yl)methylideneamino]azanide](/img/structure/B1175804.png)




